Acetyl tetrapeptide-2

Catalog No.
S517021
CAS No.
757942-88-4
M.F
C26H39N5O9
M. Wt
565.62
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetyl tetrapeptide-2

CAS Number

757942-88-4

Product Name

Acetyl tetrapeptide-2

IUPAC Name

(3S)-3-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C26H39N5O9

Molecular Weight

565.62

InChI

InChI=1S/C26H39N5O9/c1-14(2)22(25(38)30-20(26(39)40)12-16-7-9-17(33)10-8-16)31-24(37)19(13-21(34)35)29-23(36)18(28-15(3)32)6-4-5-11-27/h7-10,14,18-20,22,33H,4-6,11-13,27H2,1-3H3,(H,28,32)(H,29,36)(H,30,38)(H,31,37)(H,34,35)(H,39,40)/t18-,19-,20-,22-/m0/s1

InChI Key

ITIMHIATVYROGF-XWUOBKMESA-N

SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C

Solubility

Soluble in DMSO

Synonyms

Acetyl tetrapeptide-2; Peptigravity; Thymulen 4;

Description

The exact mass of the compound Acetyl tetrapeptide-2 is 565.2748 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Stimulating Collagen and Elastin Production

One of the primary areas of research for Ac-Tetra-2 is its ability to stimulate the production of collagen and elastin. These proteins are crucial for maintaining skin structure and elasticity. Studies have shown that Ac-Tetra-2 may increase collagen and elastin synthesis in human skin cells [1]. This finding suggests its potential role in improving the appearance of wrinkles and fine lines.

Source

The Effect of Anti-aging Peptides on Mechanical and Biological Properties of HaCaT Keratinocytes 1: )

Acetyl tetrapeptide-2 is a synthetic peptide composed of four amino acids: lysine, aspartic acid, valine, and tyrosine. Its molecular formula is C26H39N5O9, with a molecular weight of 565.6 g/mol. This compound mimics the action of thymopoietin, a hormone produced by the thymus, and is primarily utilized in cosmetic formulations for its skin-enhancing properties. It is soluble in water but insoluble in oil, making it suitable for various cosmetic applications where hydration and skin penetration are key factors .

The mechanism of action of Ac-Tetra-2 in the skin is a subject of ongoing research. Some studies suggest it may play a role in stimulating collagen and elastin production, which are proteins important for maintaining skin structure [, ]. However, more research is needed to fully understand its effects.

  • Oxidation: The tyrosine residue can be oxidized, affecting its reactivity and stability.
  • Hydrolysis: Peptide bonds may hydrolyze under certain conditions, leading to the breakdown of the peptide.
  • Acetylation: The acetyl group can be modified or removed under specific conditions, influencing its biological activity .

These reactions are significant in understanding the stability and efficacy of acetyl tetrapeptide-2 in formulations.

Acetyl tetrapeptide-2 exhibits various biological activities:

  • Anti-inflammatory: It stimulates the skin's immune defenses, helping to reduce inflammation.
  • Firming and Plumping: The peptide promotes the production of Type I collagen and elastin, which are essential for skin elasticity and firmness.
  • Depigmenting: It inhibits tyrosinase activity, reducing melanin production and helping to lighten hyperpigmented spots on the skin.
  • Regenerative Properties: Acetyl tetrapeptide-2 enhances the proliferation of epidermal keratinocytes, strengthening the skin's barrier function against external stressors .

The synthesis of acetyl tetrapeptide-2 typically involves liquid-phase peptide synthesis. This method includes:

  • Preparation of Fragments: Two small peptide fragments are synthesized with N-terminal or side-chain protection.
  • Condensation: The fragments are condensed to form the full tetrapeptide.
  • Ester Exchange: This step involves modifying the terminal groups to obtain a protected product.
  • Deprotection and Purification: The final product undergoes deprotection to yield crude acetyl tetrapeptide-2, which is then purified to achieve a high-purity compound .

This method is advantageous as it avoids the use of expensive resins commonly required in solid-phase synthesis.

Studies have shown that acetyl tetrapeptide-2 interacts positively with skin cells. For instance, it has been observed to enhance cell stiffness in keratinocytes treated with varying concentrations of the peptide. This interaction suggests potential benefits for cellular structure and function, contributing to improved skin resilience and repair mechanisms .

Similar Compounds

Several compounds exhibit similarities to acetyl tetrapeptide-2, particularly in their structure or biological activity:

Compound NameStructure SimilarityUnique Features
Acetyl hexapeptide-50Longer chainMimics transcription factor FOXO3a for DNA protection
Palmitoyl pentapeptide-4Shorter chainFocuses on reducing wrinkles through collagen stimulation
Oligopeptide-1Similar amino acidsDerived from epidermal growth factor for wound healing

These compounds share some functional properties with acetyl tetrapeptide-2 but differ in their specific mechanisms of action or structural complexity.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.6

Exact Mass

565.2748

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Acetyl tetrapeptide-2

Dates

Modify: 2023-08-15
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10: Ning J, Kong F. Syntheses and reactions of 5-O-acetyl-1,2-anhydro-3-O-benzyl-alpha-D-ribofuranose and beta-D-lyxofuranose, 5-O-acetyl-1,2-anhydro-3,6-di-O-benzyl- and 1,2-anhydro-5,6-di-O-benzoyl-3-O-benzyl-beta-D-mannofuranose, and 6-O-acetyl-1,2-anhydro-3,4-di-O-benzyl-alpha-D-glucopyranose and -beta-D-talopyranose. Carbohydr Res. 2001 Jan 30;330(2):165-75. PubMed PMID: 11217969.
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